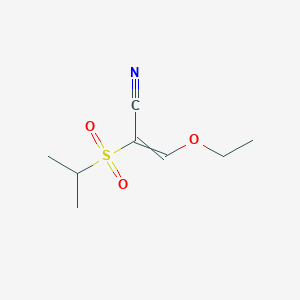
Ferrous sulfide
Descripción general
Descripción
It is a black, water-insoluble solid that occurs naturally in various minerals such as pyrrhotite and troilite . Ferrous sulfide is known for its metallic luster and is commonly found in the Earth’s crust. It plays a significant role in various fields, including geology, chemistry, and industry.
Mecanismo De Acción
Target of Action
Ferrous sulfide, also known as iron (II) sulfide, primarily targets the body’s iron and sulfur metabolism . It plays a crucial role in the prevention and treatment of iron deficiency anemia . The compound’s primary targets are hemoglobin, myoglobin, and other enzymes that require iron for their functioning .
Mode of Action
This compound interacts with its targets by replacing iron found in hemoglobin, myoglobin, and other enzymes . This allows the transportation of oxygen via hemoglobin . In the presence of hydrochloric acid, iron sulfide reacts to release hydrogen sulfide .
Biochemical Pathways
The dissolution chemistry of metal sulfides, including this compound, follows two pathways: the thiosulfate and the polysulfide pathways . Bacterial cells can effect this metal sulfide dissolution via iron (II) ion and sulfur compound oxidation . The sulfur oxidation enzyme system of this compound mainly consists of a sulfur dioxygenase and quinone oxidoreductase for sulfide and an oxidoreductase acceptor, a thiosulfate thiotransferase, a thiosulfate dehydrogenase, a tetrathionate hydrolase, and an adenosine-5′-phosphosulfate for sulfuric acid .
Pharmacokinetics
Iron from this compound is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in individuals with inadequate iron stores . Food and achlorhydria will decrease absorption . The excretion of iron occurs through urine, sweat, sloughing of the intestinal mucosa, and menses .
Result of Action
The primary result of this compound action is the prevention or treatment of iron deficiency anemia . By replacing iron in hemoglobin, myoglobin, and other enzymes, it ensures the transportation of oxygen via hemoglobin . This helps in the formation of erythrocytes, also known as red blood cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in moist air, iron sulfides oxidize to hydrated ferrous sulfate . In the context of wastewater treatment, this compound can be used as an electron donor in autotrophic denitrification systems . The sulfide (S 2−) and ferrous ion (Fe 2+) in this compound provide electrons to convert nitrate (NO 3−) in sewage first to nitrite (NO 2−), then to nitrogen (N 2), and finally to discharge the system .
Análisis Bioquímico
Biochemical Properties
Ferrous sulfide interacts with various biomolecules, including proteins such as bovine serum albumin (BSA) and human serum albumin (HSA) . The binding of this compound to these proteins can influence the biological function of the protein .
Cellular Effects
It is known that the interaction of this compound with proteins can potentially influence cell function .
Molecular Mechanism
At the molecular level, this compound can bind to proteins, forming a protein-ligand complex . This binding can potentially inhibit or enhance the biological function of the protein .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous sulfide can be synthesized by directly combining iron and sulfur. The reaction is typically carried out by heating iron and sulfur together: [ \text{Fe} + \text{S} \rightarrow \text{FeS} ] This reaction is exothermic and produces this compound in a solid form .
Industrial Production Methods: In industrial settings, this compound is often produced by heating iron and sulfur in a controlled environment. Another method involves the reaction of iron with hydrogen sulfide gas: [ \text{Fe} + \text{H}_2\text{S} \rightarrow \text{FeS} + \text{H}_2 ] This method is used to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Ferrous sulfide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions.
Oxidation: In the presence of oxygen, this compound oxidizes to form ferrous sulfate: [ \text{4FeS} + \text{7O}_2 + \text{2H}_2\text{O} \rightarrow \text{4FeSO}_4 ]
Reduction: this compound can be reduced to iron and hydrogen sulfide when reacted with hydrogen gas: [ \text{FeS} + \text{H}_2 \rightarrow \text{Fe} + \text{H}_2\text{S} ]
Acid-Base Reactions: this compound reacts with hydrochloric acid to produce ferrous chloride and hydrogen sulfide: [ \text{FeS} + \text{2HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{S} ]
Common Reagents and Conditions:
Oxidation: Oxygen and water.
Reduction: Hydrogen gas.
Acid-Base Reactions: Hydrochloric acid.
Major Products Formed:
Oxidation: Ferrous sulfate.
Reduction: Iron and hydrogen sulfide.
Acid-Base Reactions: Ferrous chloride and hydrogen sulfide.
Aplicaciones Científicas De Investigación
Ferrous sulfide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of other iron compounds.
- Employed in the study of iron-sulfur clusters, which are important in various biochemical processes .
Biology:
- Plays a role in the metabolism of sulfate-reducing bacteria.
- Used in the study of iron-sulfur proteins, which are involved in electron transport and redox reactions .
Medicine:
- Investigated for its potential use in tumor treatment, including chemotherapy and photothermal therapy .
- Studied for its enzyme-like catalysis and biocompatibility in biomedical applications .
Industry:
- Used in the production of sulfuric acid.
- Employed in the iron and steel industry.
- Utilized in the preparation of certain pigments .
Comparación Con Compuestos Similares
Ferrous sulfide can be compared with other iron sulfides, such as:
Iron(III) Sulfide (Fe₂S₃):
- Composed of iron and sulfur in a 2:3 ratio.
- Less stable than this compound and decomposes at ambient temperature .
Pyrite (FeS₂):
- Known as “fool’s gold” due to its metallic luster.
- Has a cubic crystal structure and is more stable than this compound .
Greigite (Fe₃S₄):
- Contains both iron(II) and iron(III) ions.
- Exhibits magnetic properties and is used in various industrial applications .
Uniqueness of this compound:
- This compound is unique due to its simple 1:1 ratio of iron to sulfur.
- It has distinct properties, such as its metallic luster and magnetic susceptibility, which make it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
sulfanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMLMWLHJBBADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS | |
| Record name | iron sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061665 | |
| Record name | Ferrous sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index] | |
| Record name | Iron(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Deomposes | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.75 | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules | |
CAS No. |
1317-37-9, 12063-27-3, 1317-96-0 | |
| Record name | Iron sulfide (FeS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron sulfide (Fe2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troilite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1194 °C | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)









